molecular formula C18H19BrClN3O B3997227 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride

Cat. No.: B3997227
M. Wt: 408.7 g/mol
InChI Key: XYNAXRHIVYTPGT-UHFFFAOYSA-N
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Description

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride is a complex organic compound that features a benzimidazole core, a bromophenyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride typically involves multi-step organic reactions. The starting materials often include 3-bromophenyl derivatives and benzimidazole precursors. The reaction conditions may involve:

    Step 1: Formation of the benzimidazole core through cyclization reactions.

    Step 2: Introduction of the 3-bromophenyl group via electrophilic aromatic substitution.

    Step 3: Addition of the ethanol moiety through nucleophilic substitution or addition reactions.

    Step 4: Formation of the hydrochloride salt by treating the final product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of benzimidazole derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Formation of benzimidazole derivatives with amine functionalities.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to specific sites on proteins, modulating their activity. The bromophenyl group and ethanol moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol
  • 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrobromide
  • 1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydroiodide

Uniqueness

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydrochloride salt form may also enhance its solubility and stability compared to other similar compounds.

Properties

IUPAC Name

1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O.ClH/c1-2-10-21-15-8-3-4-9-16(15)22(18(21)20)12-17(23)13-6-5-7-14(19)11-13;/h2-9,11,17,20,23H,1,10,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNAXRHIVYTPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2N(C1=N)CC(C3=CC(=CC=C3)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Reactant of Route 2
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Reactant of Route 3
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Reactant of Route 5
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-bromophenyl)-2-(2-imino-3-prop-2-enylbenzimidazol-1-yl)ethanol;hydrochloride

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